NLRP3-IN-6 is a small molecule inhibitor specifically targeting the NLRP3 inflammasome, a crucial component of the innate immune system. The NLRP3 inflammasome plays a significant role in mediating inflammatory responses through the activation of caspase-1, which subsequently leads to the release of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. The activation of this inflammasome is associated with various inflammatory diseases, making it a key target for therapeutic intervention.
The biological activity of NLRP3-IN-6 has been demonstrated in various preclinical models. It has shown efficacy in reducing inflammation in conditions such as gout, type 2 diabetes, and neurodegenerative diseases where NLRP3 activation is implicated. By inhibiting the NLRP3 inflammasome, NLRP3-IN-6 decreases the secretion of inflammatory cytokines, thereby mitigating tissue damage and promoting a more regulated immune response .
NLRP3-IN-6 has potential applications in treating various inflammatory diseases linked to aberrant NLRP3 inflammasome activity. These include:
Interaction studies have revealed that NLRP3-IN-6 binds selectively to the NACHT domain of the NLRP3 protein, preventing its oligomerization and subsequent inflammasome assembly. This selective inhibition highlights its potential for minimizing off-target effects compared to broader anti-inflammatory agents. Studies employing cellular models have shown that treatment with NLRP3-IN-6 significantly reduces levels of activated caspase-1 and downstream cytokines in response to known NLRP3 activators like ATP and nigericin .
Several compounds exhibit similar mechanisms targeting the NLRP3 inflammasome. Below is a comparison highlighting their uniqueness:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| NLRP3-IN-6 | Inhibits assembly and activation of NLRP3 | Selective for NACHT domain; effective in multiple inflammatory models |
| MCC950 | Selective inhibitor of NLRP3 inflammasome | First identified selective inhibitor; well-studied but less potent than NLRP3-IN-6 |
| CY-09 | Inhibits ATPase activity of NLRP3 | Targets ATP binding site; broader effects on other inflammasomes |
| BAY 11-7082 | Inhibits NF-kB signaling | Non-selective; affects multiple pathways beyond NLRP3 |
| Colchicine | Disrupts microtubule formation | Historically used for gout; broader anti-inflammatory effects |
NLRP3-IN-6 stands out due to its selective inhibition mechanism and effectiveness across various disease models, making it a promising candidate for further development in targeted therapies against inflammation-related diseases .
The drug-affinity responsive target-stability assay and cellular thermal-shift assay both demonstrated that Nlrp3-IN-6 physically associates with full-length NLR family pyrin domain-containing protein 3. Surface plasmon resonance measurements performed with the isolated NACHT domain yielded a dissociation constant of 1.15 µmol L⁻¹, confirming a direct, sub-micromolar interaction that is absent when the pyrin or leucine-rich-repeat regions are tested in isolation [1]. Competitive pull-down experiments using adenosine diphosphate–loaded lysates showed that Nlrp3-IN-6 displaces adenosine diphosphate from the Walker-B cleft at 10 µmol L⁻¹, indicating occupation of the canonical nucleotide pocket [2].
| Parameter | Experimental system | Result for Nlrp3-IN-6 | Reference |
|---|---|---|---|
| Dissociation constant (K_D) | SPR, purified NACHT | 1.15 µmol L⁻¹ | [1] |
| ΔT_m (CETSA) | THP-1 lysate | +6.1 °C (10 µmol L⁻¹) | [2] |
| Protease-protection (DARTS) | J774A.1 lysate | 80% band retention at 20 µmol L⁻¹ | [2] |
Cross-linking immunoblotting showed that Nlrp3-IN-6 lowers the amount of high-molecular-mass NLRP3 complexes by 77% at 1 µmol L⁻¹ in lipopolysaccharide-primed macrophages [2]. Fluorescence microscopy demonstrated an 82% reduction in apoptosis-associated speck-like protein filament speck formation under identical conditions [2]. Co-immunoprecipitation further revealed a dose-dependent loss of the NLRP3–NEK7 interaction, indicating that the compound sterically hinders the nucleation interface required for inflammasome assembly [2].
| Read-out | Vehicle | 1 µmol L⁻¹ Nlrp3-IN-6 | % Inhibition | Reference |
|---|---|---|---|---|
| NLRP3 oligomers (densitometry) | 1.00 ± 0.09 | 0.23 ± 0.04 | 77% | [2] |
| ASC speck-positive cells | 68 ± 6% | 12 ± 3% | 82% | [2] |
| NLRP3–NEK7 co-IP signal | 1.00 ± 0.11 | 0.29 ± 0.05 | 71% | [2] |
Steady-state inorganic-phosphate release assays performed with recombinant NACHT domain showed no significant change in adenosine triphosphate hydrolysis rate over the 0.1–10 µmol L⁻¹ concentration range (≤ 6% variation versus vehicle, p > 0.05) [2]. These findings indicate that Nlrp3-IN-6 acts primarily by preventing protein-protein self-assembly rather than by blocking adenosine triphosphate turnover—a mechanism that distinguishes it from classical Walker-B antagonists such as 3,4-methylenedioxy-β-nitrostyrene.
| Concentration | ATPase activity (% of control) | Reference |
|---|---|---|
| 0.1 µmol L⁻¹ | 97 ± 4% | [2] |
| 1 µmol L⁻¹ | 95 ± 5% | [2] |
| 10 µmol L⁻¹ | 94 ± 6% | [2] |
Inflammasome-reconstitution assays were carried out in phorbol 12-myristate 13-acetate-primed THP-1 macrophages. While interleukin-1β release driven by NLRP3 stimulation (nigericin) was inhibited with an IC₅₀ of 0.25 µmol L⁻¹ [1], cytokine production triggered through absent-in-melanoma-2 (double-stranded deoxyribonucleic acid) or NLR family caspase recruitment domain-containing protein 4 (flagellin) was unaffected up to 20 µmol L⁻¹ [1]. No changes were observed in tumor necrosis factor production, confirming that nuclear factor kappa-light-chain-enhancer signaling remains intact [2].
| Inflammasome sensor | Activator | IL-1β IC₅₀ (µmol L⁻¹) | Max inhibition at 20 µmol L⁻¹ | Reference |
|---|---|---|---|---|
| NLRP3 | Nigericin | 0.25 ± 0.04 | 96 ± 2% | [1] |
| NLRC4 | Flagellin | > 20 | 3 ± 4% | [1] |
| AIM2 | Poly(dA:dT) | > 20 | 4 ± 3% | [1] |
| NLRP1 | Muramyl dipeptide | > 20 | 5 ± 4% | [2] |